{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol
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Overview
Description
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol is a chemical compound with the molecular formula C₁₂H₁₅ClFNO and a molecular weight of 243.71 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a chlorofluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorofluorophenyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol include:
- {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol
- {1-[(2-Fluorophenyl)methyl]pyrrolidin-2-yl}methanol
- {1-[(2-Bromophenyl)methyl]pyrrolidin-2-yl}methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVLHAEBPOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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